molecular formula C13H26N2O2 B13840044 Tert-butyl 4-tert-butylpiperazine-1-carboxylate CAS No. 894802-57-4

Tert-butyl 4-tert-butylpiperazine-1-carboxylate

Cat. No.: B13840044
CAS No.: 894802-57-4
M. Wt: 242.36 g/mol
InChI Key: DJLDPRLFNODRBL-UHFFFAOYSA-N
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Description

Tert-butyl 4-tert-butylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butyl group attached to the piperazine ring, which is further substituted with a carboxylate group. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-tert-butylpiperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carboxylate ester. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-tert-butylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-tert-butylpiperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-tert-butylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include signal transduction, neurotransmitter release, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    1-Boc-piperazine: Similar in structure but lacks the tert-butyl group on the piperazine ring.

    Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Contains a bromophenyl group instead of a tert-butyl group.

    Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: Substituted with a piperidinylmethyl group.

Uniqueness

Tert-butyl 4-tert-butylpiperazine-1-carboxylate is unique due to its dual tert-butyl substitution, which imparts specific steric and electronic properties. These properties influence its reactivity and interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-tert-butylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)15-9-7-14(8-10-15)11(16)17-13(4,5)6/h7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLDPRLFNODRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601174210
Record name 1,1-Dimethylethyl 4-(1,1-dimethylethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601174210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894802-57-4
Record name 1,1-Dimethylethyl 4-(1,1-dimethylethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=894802-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(1,1-dimethylethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601174210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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